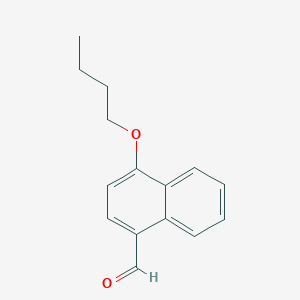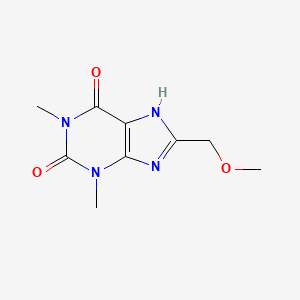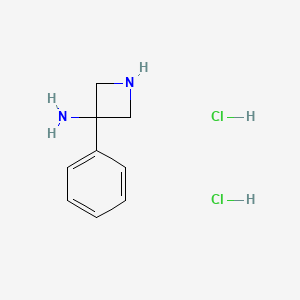![molecular formula C9H12N6O B11882374 N-[2-(7H-purin-6-ylamino)ethyl]acetamide CAS No. 7151-34-0](/img/structure/B11882374.png)
N-[2-(7H-purin-6-ylamino)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide is a compound that belongs to the class of purines, specifically 6-aminopurines. It is characterized by the presence of a purine ring structure, which is a key component in many biologically significant molecules such as DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide typically involves the reaction of 6-aminopurine with ethylamine and acetic anhydride. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide oxide, while reduction could produce N-(2-((9H-Purin-6-yl)amino)ethyl)ethanol .
科学的研究の応用
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways .
類似化合物との比較
Similar Compounds
N-[2-(6-amino-9H-purin-9-yl)ethyl]-N-(2-furylmethyl)amine: Similar structure but with a furylmethyl group instead of an acetamide group.
6-aminopurine derivatives: Various derivatives with different functional groups attached to the purine ring.
Uniqueness
N-(2-((9H-Purin-6-yl)amino)ethyl)acetamide is unique due to its specific combination of the purine ring and the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
7151-34-0 |
|---|---|
分子式 |
C9H12N6O |
分子量 |
220.23 g/mol |
IUPAC名 |
N-[2-(7H-purin-6-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H12N6O/c1-6(16)10-2-3-11-8-7-9(13-4-12-7)15-5-14-8/h4-5H,2-3H2,1H3,(H,10,16)(H2,11,12,13,14,15) |
InChIキー |
OVMTVDQXILOPGR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCNC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)



